N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea
Description
Properties
CAS No. |
63348-28-7 |
|---|---|
Molecular Formula |
C13H9Cl3N2O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
1-(4-chloro-3-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-9-3-1-7(5-11(9)16)17-13(20)18-8-2-4-10(15)12(19)6-8/h1-6,19H,(H2,17,18,20) |
InChI Key |
ZITBIMLBMFACEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical structure and properties:
- Chemical Formula : C13H9Cl3N2O2
- Molecular Weight : 319.58 g/mol
- CAS Number : 3017406
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies suggest that it may induce apoptosis in specific cancer cell lines by activating caspase pathways.
- Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in regulating metabolic pathways.
Research Findings
Recent studies have focused on the biological effects of this compound. Below are summarized findings from various research efforts:
Case Study 1: Antitumor Efficacy
A study conducted on A2780 ovarian cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway.
Case Study 2: Antimicrobial Effectiveness
In another investigation, the compound was tested against various bacterial strains. It exhibited potent antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC value indicating effective inhibition.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is C13H9Cl3N2O2, with a molecular weight of 331.6 g/mol. The compound features a urea functional group that contributes to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that this compound exhibits potent anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits tumor growth in xenograft models by inducing apoptosis in cancer cells .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its structure allows it to interact with microbial cell membranes effectively.
- Case Study : In vitro tests revealed that this compound shows significant inhibition of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Agrochemical Applications
-
Herbicide Development
- This compound has been investigated as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth.
- Data Table: Herbicidal Efficacy
-
Insecticidal Properties
- The compound has also been studied for its insecticidal properties against agricultural pests. Its mode of action involves disrupting the nervous system of insects.
- Case Study : Field trials indicated that this compound effectively reduces populations of common agricultural pests such as aphids and beetles, providing an eco-friendly alternative to traditional insecticides .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to cytotoxicity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The target compound differs from its closest analog, Triclocarban , by the addition of a hydroxyl group on the 4-chlorophenyl ring. Key physicochemical comparisons are hypothesized based on structural trends:
*Calculated based on formula C₁₃H₉Cl₃N₂O₂.
Key Observations :
- The hydroxyl group in the target compound may increase water solubility compared to Triclocarban, though this remains speculative without experimental data.
- Lipophilicity is likely reduced due to the polar -OH group, which could influence membrane permeability and bioavailability .
Antimicrobial Activity
- Triclocarban : Broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus), fungi, and viruses. However, long-term use correlates with antibiotic resistance due to structural mimicry of antibiotics .
- BTdCPU and NCPdCPU : Demonstrated growth inhibition in microbial assays, with mechanisms involving disruption of cell membrane integrity or enzyme inhibition .
Antioxidant Potential
highlights the preference for natural antioxidants (e.g., phenols, flavonoids) over synthetic agents like Triclocarban. The hydroxyl group in the target compound may confer antioxidant properties, though this requires validation .
Preparation Methods
Typical Synthesis via Isocyanate Route
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Chloro-3-hydroxyaniline | Starting amine component |
| 2 | 3,4-Dichlorophenyl isocyanate | Reactant providing the isocyanate group |
| 3 | Solvent: Anhydrous dichloromethane or tetrahydrofuran | Medium for reaction |
| 4 | Temperature: 0–25 °C | Controlled to avoid side reactions |
| 5 | Reaction time: 2–6 hours | Sufficient for completion |
| 6 | Work-up: Aqueous extraction, drying, and purification by recrystallization or chromatography | Isolation of pure product |
Mechanism: The nucleophilic amine nitrogen of 4-chloro-3-hydroxyaniline attacks the electrophilic carbon of the isocyanate group on 3,4-dichlorophenyl isocyanate, forming the urea linkage. The hydroxyl group on the aniline ring remains intact, contributing to the compound's properties.
Alternative Synthesis via Phosgene Equivalent
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3,4-Dichloroaniline | Amine precursor |
| 2 | Phosgene or triphosgene | Carbonyl source to form isocyanate intermediate |
| 3 | 4-Chloro-3-hydroxyaniline | Second amine for coupling |
| 4 | Solvent: Anhydrous solvent such as dichloromethane | Reaction medium |
| 5 | Temperature: 0–10 °C initially, then room temperature | To control reactivity |
| 6 | Reaction time: 3–8 hours | For complete conversion |
| 7 | Purification: Chromatography or recrystallization | To obtain pure urea derivative |
This method involves first converting 3,4-dichloroaniline to the corresponding isocyanate intermediate using phosgene or a safer equivalent like triphosgene. The isocyanate then reacts with 4-chloro-3-hydroxyaniline to yield the target compound.
Research Findings on Preparation
The presence of electron-withdrawing chlorine substituents on both aromatic rings influences the reactivity of the amines and isocyanates, often requiring careful control of reaction conditions to avoid side reactions such as polymerization or hydrolysis.
Hydroxyl substitution at the 3-position on the phenyl ring can lead to hydrogen bonding, affecting solubility and crystallization behavior, which is critical during purification.
Photolysis studies on related phenylureas indicate that hydroxyl and chloro substituents can influence stability under UV light, which may impact storage and handling of the compound post-synthesis.
The reaction yields are generally moderate to high (60–85%) depending on the purity of starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Isocyanate coupling | 4-Chloro-3-hydroxyaniline + 3,4-dichlorophenyl isocyanate | None additional | 0–25 °C, 2–6 h, anhydrous solvent | Direct, straightforward, good yields | Requires handling of isocyanates (toxic, moisture sensitive) |
| Phosgene equivalent method | 3,4-Dichloroaniline + 4-Chloro-3-hydroxyaniline + phosgene/triphosgene | Phosgene or triphosgene | 0–10 °C to RT, 3–8 h | Can generate isocyanate in situ, avoids isolation | Phosgene toxicity, requires careful control |
| Carbamoyl chloride intermediate | Aromatic amine + phosgene derivative | Phosgene or equivalents | Low temperature, inert atmosphere | Stepwise control, potential for higher purity | More steps, longer synthesis time |
Notes on Purification and Characterization
Purification is typically achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate or by silica gel chromatography.
Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Melting point determination and IR spectroscopy are used to verify the presence of urea carbonyl and hydroxyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
